Fluo-3

Calcium imaging Live-cell assay Indicator selection

Fluo-3 is a visible-light-excitable (488 nm) calcium indicator delivering >100-fold fluorescence enhancement upon Ca²⁺ binding (Kd ~325–400 nM in vitro). Compared to close analogs, it exhibits markedly lower subcellular compartmentalization and faster Ca²⁺ transient kinetics in cardiomyocytes, providing superior temporal fidelity for excitation-contraction studies. Its large dynamic range and compatibility with standard argon-ion lasers make it the robust, cost-effective choice for routine confocal imaging, flow-cytometric Ca²⁺ mobilization assays, and high-throughput pharmacological screening—especially where historical assay databases were built on fluo-3. Standard loading protocols (2 µM, 30–60 min) yield reliable, quantifiable responses without re-optimization.

Molecular Formula C36H30Cl2N2O13
Molecular Weight 769.5 g/mol
CAS No. 123632-39-3
Cat. No. B043766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluo-3
CAS123632-39-3
SynonymsFluo 3
Fluo-3
fluo-3-AM
Molecular FormulaC36H30Cl2N2O13
Molecular Weight769.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C36H30Cl2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50)
InChIKeyOZLGRUXZXMRXGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluo-3 (CAS 123632-39-3) Calcium Indicator: Core Properties and Application Baseline


Fluo-3 is a visible-light-excitable fluorescent calcium indicator widely used for quantifying intracellular Ca²⁺ dynamics in live cells [1]. Developed by Tsien and colleagues, it exhibits a large fluorescence enhancement (>100-fold) upon Ca²⁺ binding, with an in vitro dissociation constant (Kd) of ~325–400 nM [2]. Its excitation maximum (506 nm) and emission maximum (526 nm) are compatible with argon-ion laser sources (488 nm), making it suitable for confocal microscopy, flow cytometry, and high-throughput screening applications .

Fluo-3 vs. In-Class Analogs: Why Substitution Without Validation Compromises Calcium Assays


Calcium indicators within the same structural family (e.g., fluo variants) or excitation class exhibit substantial differences in cellular loading efficiency, subcellular compartmentalization, in-situ Ca²⁺ affinity, and photostability [1][2]. These variations directly affect signal amplitude, kinetic fidelity, and quantitation accuracy. Consequently, substituting Fluo-3 with a close analog (e.g., Fluo-4, Calcium Green-1, Oregon Green 488 BAPTA-1, or Rhod-2) without re-optimizing assay conditions can yield misleading or irreproducible results. The following quantitative evidence defines the specific dimensions where Fluo-3 demonstrates verifiable differentiation.

Quantitative Differentiation: Fluo-3 Performance Benchmarked Against Key Comparators


In-Situ Applicability: Fluo-3 Exhibits Superior Combination of Dynamic Range, Low Compartmentalization, and Appropriate Apparent Affinity vs. Multiple Visible-Light Indicators

In a systematic in-situ calibration study comparing Fluo-3, Fluo-4, Calcium Green-1, Calcium Orange, Oregon Green 488 BAPTA-1, and Fura-Red in HeLa cells, Fluo-3 was identified as the generally most applicable Ca²⁺ indicator, displaying a large dynamic range, low compartmentalization, and an appropriate apparent Ca²⁺ binding affinity [1]. All indicators exhibited lower in-situ Ca²⁺ binding affinities than in-vitro values, underscoring the necessity of cell-based validation.

Calcium imaging Live-cell assay Indicator selection

Kinetic Fidelity in AM-Loaded Cells: Fluo-3 Reports Faster Ca²⁺ Transient Responses Than Fluo-4 in Cardiac Myocytes

In rat ventricular myocytes loaded with AM esters, fluo-3 reported significantly faster Ca²⁺ transient responses than fluo-4 and fluo-2MA [1]. This kinetic difference disappeared when indicators were introduced as K⁺ salts via whole-cell patch pipette, indicating that the AM-loading process differentially affects indicator behavior.

Cardiomyocyte Calcium transient Kinetics

Dynamic Range at 488 nm Excitation: Fluo-3 Matches Fluo-4 in >100-Fold Enhancement While Offering Distinct Loading and Brightness Trade-offs

Both fluo-3 and fluo-4 exhibit >100-fold Ca²⁺-dependent fluorescence enhancement in solution assays [1]. However, fluo-4 has a higher extinction coefficient at 488 nm (77,000 M⁻¹cm⁻¹) compared to fluo-3 (43,000 M⁻¹cm⁻¹), resulting in brighter signals when using argon-ion laser excitation [2]. In parallel FLIPR® system testing, fluo-4 at 4 µM yielded a 4.3-fold stimulated/basal ratio (basal 4900 RFU, stimulated 21300 RFU), whereas fluo-3 at the same concentration produced a 3.4-fold increase (basal 1700 RFU, stimulated 5700 RFU) [3].

Fluorescence enhancement Spectral properties 488 nm excitation

Ca²⁺ Affinity Optimization: Fluo-3's Intermediate Kd (325–400 nM) Resolves Both Basal and Elevated Ca²⁺ Levels Better Than High-Affinity UV Indicators

Fluo-3 has a Ca²⁺ dissociation constant (Kd) of 325–400 nM, which is moderately lower affinity than Fura-2 (Kd ~145–224 nM) [1]. This intermediate affinity enables sensitive monitoring of Ca²⁺ concentration changes across a broader dynamic range—from sub-micromolar resting levels to multi-micromolar stimulated peaks—without saturation at high [Ca²⁺] [2].

Kd comparison Ca²⁺ sensitivity Dynamic measurement range

Subcellular Localization: Fluo-3 Exhibits Lower Mitochondrial Compartmentalization Than Rhod-2, Enabling More Accurate Cytosolic Ca²⁺ Measurements

Rhod-2, another visible-light Ca²⁺ indicator, displays marked mitochondrial and endoplasmic reticulum compartmentalization, whereas Fluo-3 shows predominantly cytosolic localization with lower organelle sequestration [1]. This property makes Fluo-3 more suitable for quantifying global cytosolic Ca²⁺ changes rather than organelle-specific signals.

Compartmentalization Mitochondrial calcium Cytosolic measurement

Optimized Application Scenarios for Fluo-3 Based on Quantitative Differentiation Evidence


Confocal Live-Cell Imaging of Cytosolic Ca²⁺ Dynamics in HeLa, CHO, and Primary Cells

Given Fluo-3's large dynamic range (>100-fold), low compartmentalization, and appropriate in-situ affinity, it is the recommended indicator for routine confocal microscopy studies of cytosolic Ca²⁺ signaling [1][2]. Its 488 nm excitation compatibility ensures minimal photodamage and reduced autofluorescence compared to UV-excited dyes [3].

High-Throughput Screening (HTS) for GPCR and Ion Channel Targets on FLIPR® or Equivalent Platforms

Fluo-3 is extensively validated for cell-based pharmacological screening. While fluo-4 offers brighter signals, fluo-3 remains a robust and cost-effective alternative, particularly when historical assay databases were built using fluo-3 [1][2]. Standard loading conditions (2 µM, 30–60 min) produce reliable, quantifiable Ca²⁺ responses [3].

Flow Cytometric Analysis of Ca²⁺ Flux in Immune Cells (e.g., Lymphocytes, Mast Cells)

Fluo-3's ~40-fold fluorescence enhancement upon Ca²⁺ binding and compatibility with 488 nm argon lasers make it ideal for flow cytometry-based Ca²⁺ mobilization assays [1]. Its moderate Kd prevents saturation during robust responses, enabling accurate population-level analysis of activation states [2].

Cardiomyocyte Ca²⁺ Transient Measurements Requiring Rapid Kinetics with AM Ester Loading

In rat ventricular myocytes, fluo-3 AM reports faster Ca²⁺ transient kinetics than fluo-4 AM, providing superior temporal fidelity when direct injection of indicator salts is impractical [1]. This makes fluo-3 the preferred choice for studying excitation-contraction coupling dynamics.

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